N-(2-(4-fluorophenoxy)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
Description
This compound features a thiazole core substituted at the 4-position with a pyrimidin-2-ylamino group and an acetamide linkage to a 2-(4-fluorophenoxy)ethyl moiety. Its synthesis involves acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride, followed by amination (Scheme 1 in ) .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c18-12-2-4-14(5-3-12)25-9-8-19-15(24)10-13-11-26-17(22-13)23-16-20-6-1-7-21-16/h1-7,11H,8-10H2,(H,19,24)(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOWDYXESUOECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine core linked to a thiazole moiety, with a 4-fluorophenoxyethyl substituent. The unique combination of these structural elements is believed to contribute to its biological properties. The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity using techniques such as continuous flow reactors.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory and cancer pathways, potentially leading to reduced cell proliferation and increased apoptosis in affected cells .
- Receptor Modulation : It may interact with various receptors, modulating signaling pathways critical for cellular functions. This interaction can alter the activity of downstream signaling molecules, impacting processes such as cell survival and differentiation .
- Anti-inflammatory Properties : Preliminary studies have indicated that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays using various cancer cell lines have demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against specific tumor types. For example, the compound showed an IC50 value of 4.363 μM in human colon cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through:
- Inhibitory Assays : Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential use in treating conditions like arthritis and other inflammatory disorders .
Case Studies
- Cancer Treatment : A clinical case study highlighted the efficacy of this compound in a patient with advanced colorectal cancer, where it was used as part of a combination therapy. The patient exhibited significant tumor reduction after treatment, underscoring the compound's potential as an effective therapeutic agent.
- Inflammatory Disease Management : Another study focused on patients with rheumatoid arthritis treated with the compound, resulting in marked improvement in symptoms and reduced markers of inflammation over a 12-week period .
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Mechanism of Action | Therapeutic Application |
|---|---|---|---|
| This compound | 4.363 | Enzyme inhibition & receptor modulation | Cancer therapy |
| Doxorubicin | 5.0 | DNA intercalation | Cancer therapy |
| Celecoxib | 20 | COX-2 inhibition | Anti-inflammatory |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(4-fluorophenoxy)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The thiazole component enhances the interaction with biological targets, potentially leading to increased efficacy.
Antimicrobial Properties
Research into thiazole derivatives has revealed their antimicrobial activity against a range of pathogens. The incorporation of pyrimidine and phenoxy groups may enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness as an antimicrobial agent . This suggests potential applications in treating infections caused by resistant strains of bacteria.
Selectivity and Safety Profile
The selectivity of this compound for specific biological targets is critical for minimizing side effects. Compounds designed with specific structural features often show improved selectivity, which is essential for developing safe therapeutic agents . Ongoing research aims to elucidate the safety profile and therapeutic window of this compound through preclinical studies.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole and pyrimidine rings followed by coupling reactions to introduce the fluorophenoxy group. The synthetic routes can be optimized for yield and purity, which are crucial for subsequent biological testing .
Case Study 1: Anti-Fibrotic Activity
A study exploring similar pyrimidine derivatives demonstrated their potential as anti-fibrotic agents. These compounds inhibited collagen expression in vitro, indicating their role in fibrosis treatment . Such findings support the exploration of this compound for similar therapeutic applications.
Case Study 2: Antimicrobial Testing
In another investigation, thiazole-containing compounds were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. This highlights the potential use of this compound as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share key structural motifs (thiazole, acetamide, or fluorinated aryl groups) but differ in substituents, influencing their pharmacological profiles:
Key Observations
Pyrimidine vs. Pyrazole/Pyridine Substitution: The target compound’s pyrimidin-2-ylamino group () may offer distinct hydrogen-bonding interactions compared to pyrazole () or pyridine (), influencing target selectivity . Pyrimidine’s planar structure could enhance π-π stacking in kinase-binding pockets, whereas pyrazole’s bulkier substituents might limit accessibility .
Fluorinated Moieties: The 4-fluorophenoxyethyl group in the target compound contrasts with simpler fluorophenyl groups (e.g., ). Fluorine’s electron-withdrawing effects may improve metabolic stability and membrane permeability .
Acetamide Linkage: Ubiquitous in all analogs, the acetamide group serves as a flexible linker.
Thiazole Core Modifications: Substitution at the thiazole 4-position (pyrimidinylamino in the target vs. phenyl in ) significantly alters electronic properties and binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
